N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to chemical databases, the official IUPAC name for this compound is 3-chloro-N-[6-(2-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide. This nomenclature reflects the structural hierarchy beginning with the propanamide backbone and systematically describing the substituents attached to both the pyridine ring and the propanoyl moiety.
The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The SMILES notation provides a linear representation as N(c1cnc(cc1)Oc1ccccc1F)C(=O)C(CCl)(C)C, while the canonical SMILES format presents it as ClCC(C(=O)Nc1ccc(nc1)Oc1ccccc1F)(C)C. These representations encode the complete molecular connectivity, indicating the presence of a pyridine ring substituted at the 6-position with a 2-fluorophenoxy group and at the 3-position with a 3-chloro-2,2-dimethylpropanamide moiety.
The International Chemical Identifier provides the most comprehensive structural representation through its InChI format: InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-11-7-8-14(19-9-11)22-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3,(H,20,21). This notation systematically describes the molecular connectivity, stereochemistry, and hydrogen distribution throughout the structure. The corresponding InChI Key JUXAGCLOLILAAD-UHFFFAOYSA-N serves as a unique identifier for database searches and structural verification.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service has assigned this compound the registry number 243963-22-6, which serves as its primary identification code in chemical databases and literature. However, analysis of multiple chemical databases reveals some inconsistency in registry number assignments, with certain sources also referencing 243963-12-4 for related structural variants. This discrepancy appears to arise from subtle differences in the substitution pattern, specifically regarding the position of the fluorine atom on the phenoxy ring.
Chemical suppliers and databases employ various alternative nomenclature systems for this compound. The systematic name according to Chemical Abstracts Service indexing appears as Propanamide, 3-chloro-N-[6-(2-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-. European chemical nomenclature systems provide multilingual variants, including the German designation 3-Chlor-N-[6-(4-fluorphenoxy)-3-pyridinyl]-2,2-dimethylpropanamid and the French equivalent 3-Chloro-N-[6-(4-fluorophénoxy)-3-pyridinyl]-2,2-diméthylpropanamide.
Commercial suppliers utilize simplified trade names for practical identification purposes. Common alternative designations include this compound and the abbreviated form 3-Chloro-N-(6-(2-fluorophenoxy)pyridin-3-yl)-2,2-dimethylpropanamide. These variations maintain structural accuracy while providing more accessible nomenclature for commercial and research applications.
Molecular Formula and Weight Validation
The molecular formula for this compound has been consistently established as C16H16ClFN2O2 across multiple authoritative chemical databases. This formula indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic structure of the compound.
Molecular weight calculations based on standard atomic masses yield a value of 322.76 grams per mole, with some sources providing extended precision as 322.7618432 grams per mole. The monoisotopic mass, calculated using the most abundant isotopes of each element, has been determined to be 322.088434 daltons. These values have been validated through multiple computational chemistry approaches and are consistent across different chemical database platforms.
The elemental composition analysis reveals the distribution of atoms within the molecular structure. Carbon represents the largest component by mass, contributing approximately 59.5% of the total molecular weight, while the halogen substituents chlorine and fluorine contribute approximately 11.0% and 5.9% respectively. The nitrogen content accounts for approximately 8.7% of the molecular weight, reflecting the presence of both pyridine nitrogen and amide nitrogen functionalities.
Properties
IUPAC Name |
3-chloro-N-[6-(2-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-11-7-8-14(19-9-11)22-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXAGCLOLILAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381493 | |
| Record name | N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243963-22-6 | |
| Record name | N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The coupling employs Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand in toluene at 110°C for 12 hours, using Cs₂CO₃ as the base. Under these conditions, the reaction achieves a 78% yield of 6-(2-fluorophenoxy)-3-nitropyridine. Microwave-assisted synthesis (140°C, 20 minutes) enhances the yield to 85% while reducing reaction time.
Table 1. Catalytic Systems for C–O Coupling
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 110 | 12 | 78 |
| PdCl₂(PPh₃)₂ | 100 | 24 | 65 |
| Ni(acac)₂ | 120 | 18 | 58 |
Substrate Scope and Limitations
Electron-deficient pyridines (e.g., 3-nitro substituents) enhance reactivity, while steric hindrance from ortho-substituted phenols reduces yields. The use of 2-fluorophenol derivatives with electron-withdrawing groups improves coupling efficiency.
Reduction of Nitro Group to Amine
The nitro group at position 3 of the pyridine ring is reduced to an amine using catalytic hydrogenation.
Hydrogenation Protocol
A mixture of 6-(2-fluorophenoxy)-3-nitropyridine (1.0 g), 10% Pd/C (0.1 g), and ammonium formate (2.5 eq) in methanol undergoes hydrogenation at 50 psi H₂ for 6 hours, yielding 3-amino-6-(2-fluorophenoxy)pyridine (92% yield). Alternative methods, such as Fe/HCl, provide lower yields (75%) due to incomplete reduction.
Table 2. Reduction Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd/C | 50 psi, 6 h | 92 | 98 |
| Fe/HCl | Reflux, 12 h | 75 | 85 |
| SnCl₂/HCl | 0°C, 4 h | 68 | 90 |
Acylation with 3-Chloro-2,2-Dimethylpropanoyl Chloride
The final step involves reacting 3-amino-6-(2-fluorophenoxy)pyridine with 3-chloro-2,2-dimethylpropanoyl chloride.
Acylation Optimization
In anhydrous dichloromethane, the amine (1.0 eq) is treated with the acid chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C for 2 hours, followed by room temperature stirring for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the target compound in 88% yield. Microwave-assisted acylation (50°C, 30 minutes) increases the yield to 93%.
Table 3. Acylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 88 |
| Pyridine | THF | 25 | 82 |
| DIEA | DCM | 0 → 25 | 85 |
Alternative Synthetic Pathways
Ullmann-Type Coupling for Ether Formation
Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 130°C for 24 hours, 6-bromo-3-nitropyridine couples with 2-fluorophenol to yield the pyridyl ether (65% yield). This method is less efficient than palladium catalysis but avoids noble metals.
One-Pot Sequential Coupling and Acylation
A telescoped approach combines C–O coupling and acylation in a single reactor, reducing purification steps. However, this method achieves a lower overall yield (70%) due to competing side reactions.
Characterization and Analytical Data
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS:
Chemical Reactions Analysis
Types of Reactions
N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is used in diverse scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
- CAS Number : 243963-22-6
- Molecular Formula : C₁₆H₁₆ClFN₂O₂
- Molecular Weight : 322.76 g/mol
- Structural Features: A pyridyl core substituted with a 2-fluorophenoxy group at position 5. A propanamide side chain with chloro and dimethyl substituents at position 3 of the pyridine ring.
Applications: Primarily used in laboratory research for chemical synthesis and structure-activity relationship (SAR) studies.
Comparison with Structurally Similar Compounds
Positional Isomer: N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
- CAS Number : 243963-12-4
- Key Difference: Fluorine substitution on the phenoxy ring shifts from the ortho (2-) to para (4-) position.
- Impact on Properties: Polarity: The para-fluoro isomer may exhibit slightly lower polarity due to symmetrical charge distribution.
Table 1: Structural Comparison of Fluorophenoxy Derivatives
| Property | Target Compound (2-Fluoro) | 4-Fluoro Isomer |
|---|---|---|
| CAS Number | 243963-22-6 | 243963-12-4 |
| Fluorine Position | Ortho | Para |
| Molecular Weight (g/mol) | 322.76 | 322.76 |
| Melting Point | Not reported | Not reported |
Chloro-Substituted Pyridyl Amides
Example : 3-Chloro-N-(3-Chloropropyl)-2,2-Dimethylpropanamide (CAS 244006-19-7)
- Molecular Formula: C₈H₁₅Cl₂NO
- Molecular Weight : 212.12 g/mol
- Key Differences: Simpler structure lacking the pyridine and fluorophenoxy moieties. Two chlorine atoms on the propanamide chain, increasing electrophilicity.
- Higher reactivity in nucleophilic substitution reactions due to multiple Cl substituents .
Agrochemical Analogues
Several compounds in share structural motifs relevant to pesticidal activity, such as pyridyl or chlorinated groups:
- (E)-N1-[(6-Chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine: Contains a cyanoimine group, enhancing insecticidal activity via nicotinic acetylcholine receptor (nAChR) modulation. Lacks the bulky fluorophenoxy group, improving membrane permeability.
- 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide :
- Pyrazole-carboxamide core with bromo and chloro substituents, typical in fungicides.
Table 2: Bioactivity Comparison with Agrochemicals
| Compound | Target Site | Key Functional Groups |
|---|---|---|
| Target Compound | Undocumented | Fluorophenoxy, Chloroamide |
| (E)-N1-[(6-Chloro-3-pyridyl)methyl]-... | nAChR (Insecticidal) | Cyanoimine, Chloropyridyl |
| 3-Bromo-N-[4-chloro-2-methyl-...] | Fungal enzymes | Bromopyrazole, Chlorophenyl |
Biological Activity
N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds based on the latest research findings.
Chemical Structure and Properties
- Chemical Formula : C16H16ClFN2O2
- Molecular Weight : 322.76 g/mol
- CAS Number : 243963-22-6
The compound features a unique structure characterized by a fluorophenoxy group attached to a pyridyl ring and a chlorinated dimethylpropanamide moiety, which contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridyl Intermediate : Reaction of 2-fluorophenol with a pyridine derivative.
- Chlorination : Chlorination using agents like thionyl chloride.
- Amidation : Reaction with suitable amines to form the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and stability, allowing for better interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance, studies have shown that it can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong cytotoxic effects against cancer cells .
Other Biological Effects
In addition to anticancer activity, this compound has also demonstrated potential in other areas:
- Antimicrobial Activity : Preliminary investigations suggest efficacy against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-[6-(2-Chlorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | Chlorine instead of Fluorine | Moderate |
| N1-[6-(2-Methylphenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | Methyl group instead of Fluorine | Lower activity |
| N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | Different fluorine position | Variable |
The inclusion of the fluorine atom significantly enhances both the chemical reactivity and biological efficacy of this compound compared to its analogs.
Study 1: Anticancer Efficacy
A study published in PubMed evaluated the compound's effects on L1210 mouse leukemia cells, revealing that it significantly inhibited cell proliferation through mechanisms involving intracellular nucleotide release .
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit target enzymes, leading to potential therapeutic applications in metabolic disorders.
Q & A
Basic: What synthetic routes are recommended for preparing N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide with high purity?
Methodological Answer:
The synthesis involves sequential functionalization of the pyridine ring and propanamide backbone. A typical approach includes:
Fluorophenoxy Introduction : React 6-chloro-3-pyridinol with 2-fluorophenol under nucleophilic aromatic substitution (SNAr) conditions using K₂CO₃ as a base in DMSO at 80–100°C .
Amide Coupling : Treat the intermediate with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) and DMAP in anhydrous dichloromethane.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity (confirmed via HPLC) .
Basic: How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow high-quality crystals.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Apply SHELXL for structure solution and refinement, leveraging Patterson methods for heavy atoms (e.g., Cl) . Validate using R-factor (<5%) and residual electron density maps.
Advanced: How to address contradictions in NMR data when characterizing degradation products of this compound?
Methodological Answer:
Degradation studies (e.g., hydrolytic or photolytic) may yield conflicting spectral data. Strategies include:
Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹⁹F) with LC-MS/MS to confirm molecular weights and fragmentation patterns .
Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation in degradation products.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities in regiochemistry .
Advanced: What strategies optimize the compound’s stability in biological assay buffers for long-term studies?
Methodological Answer:
Stability challenges arise from hydrolysis of the amide bond or fluorophenoxy group. Mitigation approaches:
Buffer Optimization : Use phosphate buffers (pH 6.5–7.5) instead of Tris to avoid nucleophilic attack.
Light Protection : Store solutions in amber vials to prevent photodegradation, as fluorinated aromatics are UV-sensitive .
Additives : Include 0.1% BSA or cyclodextrins to reduce aggregation and enhance solubility in aqueous media.
Advanced: How to design a SAR study targeting the pyridyl-fluorophenoxy moiety for enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) requires systematic modifications:
Core Modifications : Synthesize analogs with substituted phenoxy groups (e.g., 3-fluoro, 2,4-difluoro) to assess electronic effects .
Bioisosteric Replacement : Replace the pyridyl ring with pyrimidine or triazine to evaluate π-stacking interactions.
Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence polarization .
Basic: What analytical methods are critical for quantifying this compound in environmental matrices?
Methodological Answer:
For trace analysis in soil or water:
Extraction : Use SPE cartridges (C18) with methanol/water (70:30) elution.
Detection : Employ UPLC-ESI-MS/MS in MRM mode, monitoring transitions m/z 367 → 154 (propanamide fragment) and 367 → 123 (pyridyl fragment) .
Validation : Ensure recovery rates >85% and LOD <0.1 ppb via spike-and-recovery experiments.
Advanced: How to resolve discrepancies in computational vs. experimental LogP values for this compound?
Methodological Answer:
Computational tools (e.g., ACD/Labs) may overestimate LogP due to inadequate parameterization of the fluorophenoxy group. Solutions:
Experimental Measurement : Use shake-flask method with octanol/water partitioning, validated by HPLC quantification .
Fragment-Based Correction : Apply Hammett σ values for fluorine substituents to adjust computational predictions .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
Given its irritant properties (similar to chloroamides in ):
PPE : Nitrile gloves, safety goggles, and lab coats.
Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
Spill Management : Neutralize with activated carbon and dispose as halogenated waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
